
Fba-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FBA-IN-1 is a first-in-class covalent allosteric inhibitor of fructose-1,6-bisphosphate aldolase (CaFBA) derived from Candida albicans. It exhibits significant antifungal activity, particularly against azole-resistant strains of Candida albicans . The compound has a molecular weight of 302.23 and a molecular formula of C15H13NOSe .
Preparation Methods
The synthesis of FBA-IN-1 involves a structure-based optimization strategy to identify a novel covalent binding site (C292) on fructose-1,6-bisphosphate aldolase . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
FBA-IN-1 undergoes covalent binding with the target enzyme fructose-1,6-bisphosphate aldolase. The primary reaction involves the formation of a covalent bond with the C292 site of the enzyme, leading to its inhibition . The compound’s antifungal activity is attributed to this covalent modification, which disrupts the enzyme’s function and inhibits the growth of azole-resistant Candida albicans .
Scientific Research Applications
FBA-IN-1 is primarily used in the study of fungal infections, particularly those caused by azole-resistant strains of Candida albicans . Its unique mechanism of action makes it a valuable tool for investigating the role of fructose-1,6-bisphosphate aldolase in fungal metabolism and pathogenesis. Additionally, this compound’s antifungal properties make it a potential candidate for the development of new antifungal therapies .
Mechanism of Action
FBA-IN-1 exerts its effects by covalently binding to the C292 site of fructose-1,6-bisphosphate aldolase, an enzyme involved in the glycolytic pathway . This covalent modification inhibits the enzyme’s activity, disrupting the glycolytic process and ultimately inhibiting the growth of azole-resistant Candida albicans . The compound’s specificity for the C292 site ensures targeted inhibition of the enzyme, minimizing off-target effects .
Comparison with Similar Compounds
FBA-IN-1 is unique in its covalent allosteric inhibition of fructose-1,6-bisphosphate aldolase. Similar compounds include other antifungal agents such as Pseudolaric Acid B, Carboxin, and Isoconazole nitrate . these compounds differ in their mechanisms of action and target enzymes. This compound’s specificity for the C292 site of fructose-1,6-bisphosphate aldolase sets it apart from other antifungal agents .
Properties
Molecular Formula |
C15H13NOSe |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C15H13NOSe/c1-2-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-16/h3-10H,2H2,1H3 |
InChI Key |
MCSRHGLYNCIRNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


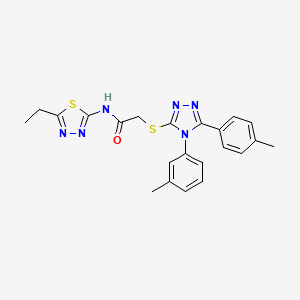
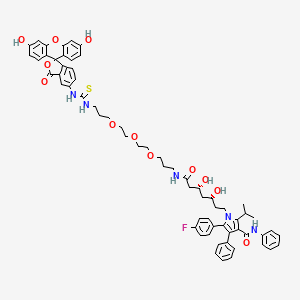
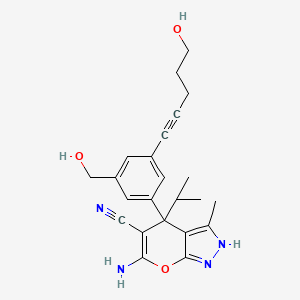


![(1S,7R)-1-methyl-7-(3-oxobutyl)-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one](/img/structure/B10856888.png)
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856893.png)

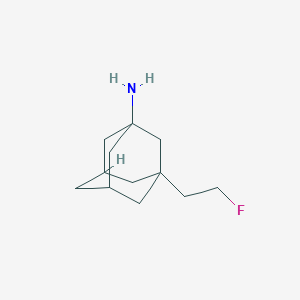
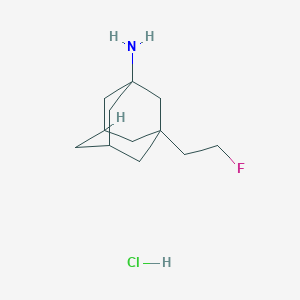
![(2'S,3S)-2'-(4-methoxyphenyl)spiro[2H-thiochromene-3,1'-cyclopropane]-4-one](/img/structure/B10856912.png)
![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856924.png)
![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10856926.png)
![N-(2-Fluorobenzyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B10856934.png)
